

A Comparative Guide to the Kinase Selectivity Profile of AAK1-IN-3 TFA

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Compound of Interest

Compound Name: AAK1-IN-3 TFA

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This guide offers a detailed comparison of **AAK1-IN-3 TFA** with other known inhibitors of Adaptor-Associated Kinase 1 (AAK1). It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the available data, facilitating the selection of the most appropriate chemical tools for their research needs.

Abstract

AAK1-IN-3 TFA is a potent, brain-penetrant inhibitor of AAK1 with a reported IC₅₀ of 11 nM.^[1] While its potency against AAK1 is well-documented, a comprehensive, publicly available kinase selectivity profile across the human kinome is not readily available. This guide provides a comparative analysis of **AAK1-IN-3 TFA** against other well-characterized AAK1 inhibitors, namely SGC-AAK1-1, LP-935509, and a potent quinoline derivative (referred to as Compound 18 in literature), for which more extensive selectivity data exists. By presenting available quantitative data, experimental protocols, and visual diagrams, this guide aims to offer a clear perspective on the current understanding of AAK1 inhibitor selectivity.

Quantitative Comparison of AAK1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of **AAK1-IN-3 TFA** in comparison to other notable AAK1 inhibitors. This data is essential for evaluating the suitability of each compound for specific experimental contexts.

Inhibitor	Target Kinase	Potency (IC50/Ki in nM)	Cellular Activity (IC50 in nM)	Key Selectivity Information
AAK1-IN-3 TFA	AAK1	11 (IC50)	108 (HEK293 cells)	Brain-penetrant. Described as "kinase-selective," but a detailed kinome-wide panel data is not publicly available. [1]
SGC-AAK1-1	AAK1	9.1 (Ki)	230 (NanoBRET)	Highly selective dual inhibitor of AAK1 and BMP2K. In a screen of 403 kinases, only RIOK1, RIOK3, and PIP5K1C showed binding within a 30-fold window of AAK1. [2] [3] [4]
BMP2K	17 (Ki)	1500 (NanoBRET)	Potent inhibitor of the closely related kinase BMP2K. [2]	
GAK	1,700 (Ki)	-	Over 180-fold more selective for AAK1 than for GAK. [5]	

STK16	270 (Ki)	-	Over 30-fold more selective for AAK1 than for STK16.[5]	
LP-935509	AAK1	3.3 (IC50) / 0.9 (Ki)	2.8	A potent, selective, and brain-permeable inhibitor.[6][7][8]
BIKE	14 (IC50)	-	Also a potent inhibitor of BIKE (BMP2K).[6][8]	
GAK	320 (IC50)	-	Shows moderate activity against GAK.[6][8]	
Compound 18	AAK1	-	19 (HEK cells)	Demonstrated good overall selectivity in a 403-kinase panel screening.[7]

Experimental Protocols for Kinase Selectivity Profiling

Accurate and reproducible data is fundamental to drug discovery. The following are detailed protocols for commonly employed kinase selectivity profiling assays.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ - ^{33}P]ATP onto a specific substrate.

Materials:

- A panel of purified, recombinant human kinases.

- Specific peptide or protein substrates for each kinase.
- Test compound (e.g., **AAK1-IN-3 TFA**) in DMSO.
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ -³³P]ATP.
- 96- or 384-well assay plates.
- Phosphocellulose filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In the assay plate, add the kinase reaction buffer, the specific kinase, and the test compound or DMSO (vehicle control).
- Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature for the compound to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and [γ -³³P]ATP. The ATP concentration is typically kept at or near the K_m for each kinase.
- Incubate the reaction for a defined time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
- Terminate the reaction and transfer the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ -³³P]ATP.
- Measure the radioactivity of the captured substrate using a scintillation counter.

- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that determines kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- A panel of purified, recombinant human kinases.
- Specific substrates for each kinase.
- Test compound in DMSO.
- Kinase reaction buffer.
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
- Opaque-walled multi-well plates suitable for luminescence measurements.
- Luminometer.

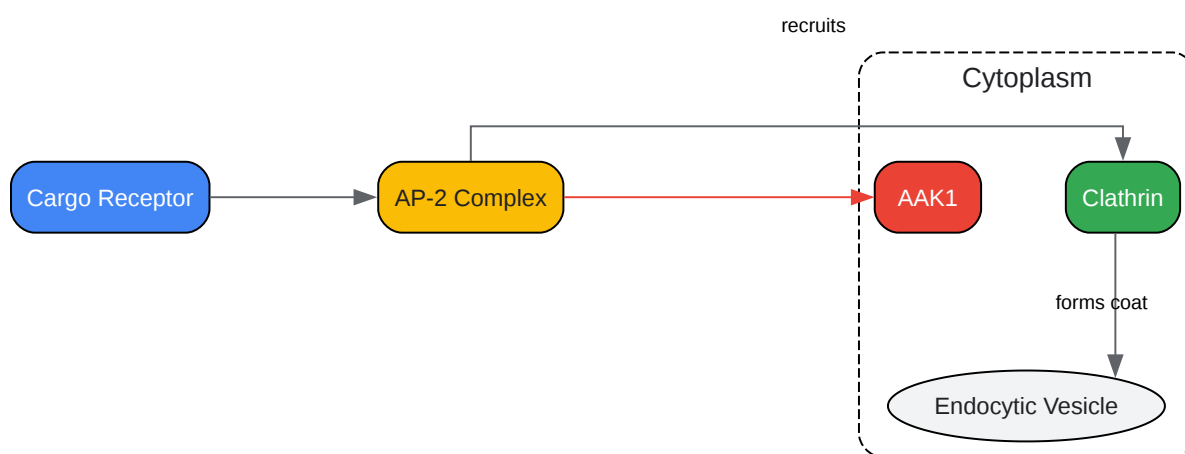
Procedure:

- The kinase reaction is set up in the multi-well plate with the kinase, substrate, ATP, and the test compound.
- After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
- The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back to ATP, and a luciferase/luciferin pair that produces light in the presence of ATP.
- The luminescent signal, which is directly proportional to the amount of ADP produced, is measured using a luminometer.

- The percentage of inhibition is calculated, and IC50 values are determined.[9]

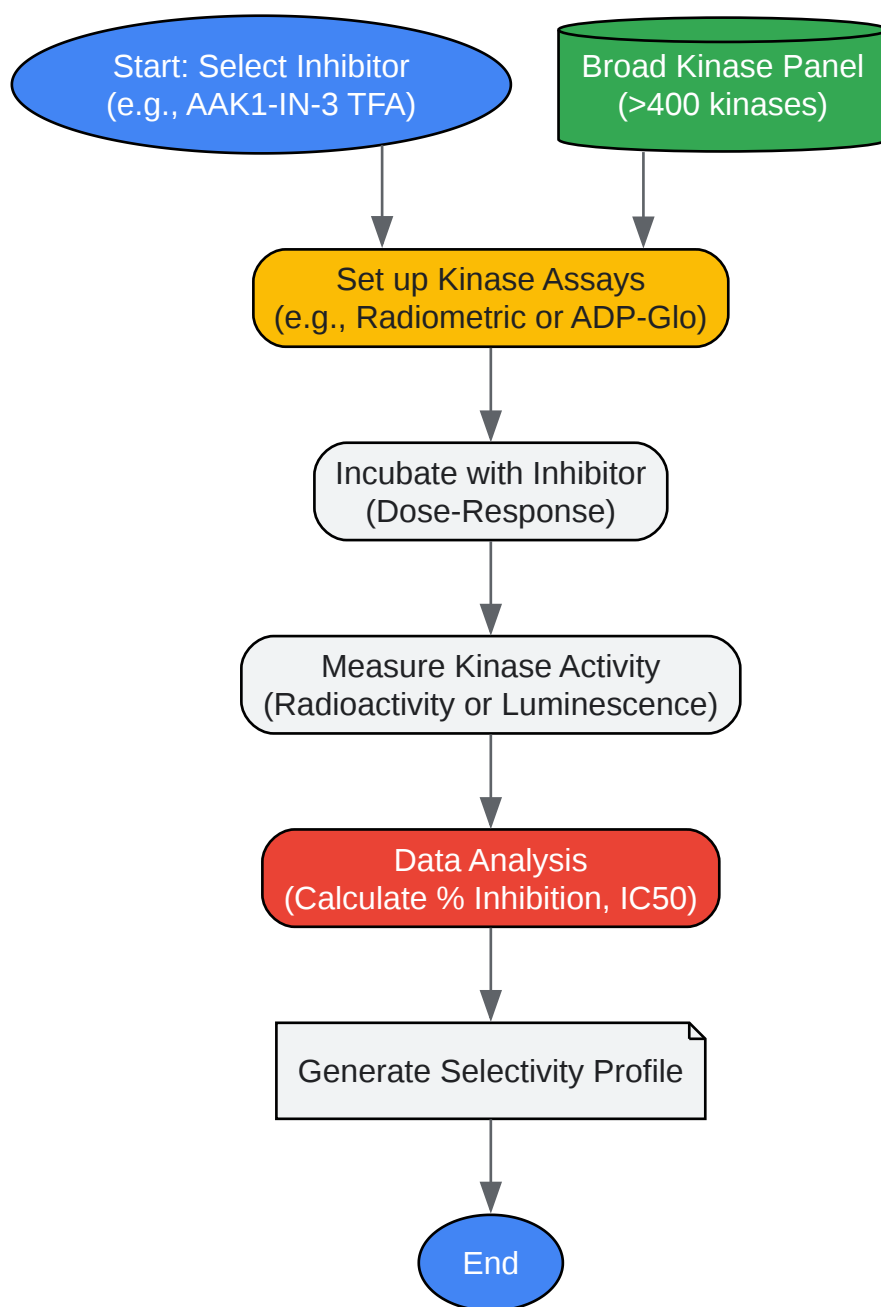
Visualizations

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of AAK1 inhibitors.



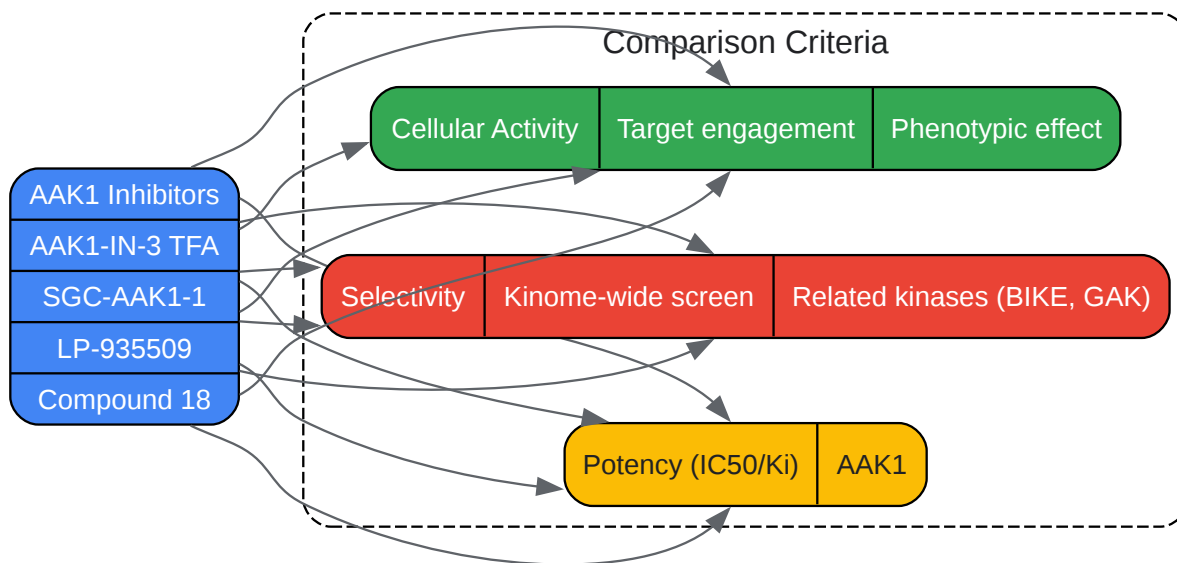
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Caption: Role of AAK1 in Clathrin-Mediated Endocytosis.



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Caption: Experimental Workflow for Kinase Selectivity Profiling.



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Caption: Logical Framework for Comparing AAK1 Inhibitors.

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